N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 869071-93-2
VCID: VC6809093
InChI: InChI=1S/C19H20F2N4O5S/c20-14-2-3-15(21)16(10-14)31(28,29)25-8-1-9-30-17(25)12-24-19(27)18(26)23-11-13-4-6-22-7-5-13/h2-7,10,17H,1,8-9,11-12H2,(H,23,26)(H,24,27)
SMILES: C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Molecular Formula: C19H20F2N4O5S
Molecular Weight: 454.45

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide

CAS No.: 869071-93-2

Cat. No.: VC6809093

Molecular Formula: C19H20F2N4O5S

Molecular Weight: 454.45

* For research use only. Not for human or veterinary use.

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide - 869071-93-2

Specification

CAS No. 869071-93-2
Molecular Formula C19H20F2N4O5S
Molecular Weight 454.45
IUPAC Name N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Standard InChI InChI=1S/C19H20F2N4O5S/c20-14-2-3-15(21)16(10-14)31(28,29)25-8-1-9-30-17(25)12-24-19(27)18(26)23-11-13-4-6-22-7-5-13/h2-7,10,17H,1,8-9,11-12H2,(H,23,26)(H,24,27)
Standard InChI Key HDCAMMMAQOZFBC-UHFFFAOYSA-N
SMILES C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F

Introduction

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides, which are known for their relevance in pharmacology, particularly in the development of drugs with diverse therapeutic applications.

Key Structural Features:

  • Oxazinan Ring: This heterocyclic ring contributes to the compound's structural complexity and potential biological interactions.

  • Difluorobenzenesulfonyl Group: The presence of fluorine atoms enhances the compound's lipophilicity, which may influence its biological activity.

  • Pyridin-4-ylmethyl Moiety: This group adds to the compound's structural diversity and potential for interacting with biological targets.

Synthesis:

The synthesis of this compound typically involves multiple steps, including the preparation of the oxazinan ring and the introduction of the difluorobenzenesulfonyl group. The process often requires specific conditions such as temperature control and an inert atmosphere. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Potential Applications

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide has potential applications in medicinal chemistry, particularly in drug development. Its unique structure makes it a candidate for research into various biological activities, including enzyme inhibition and receptor binding. Further pharmacological studies are necessary to elucidate precise mechanisms of action.

Biological Activity:

  • The compound's biological activity is influenced by electronic effects from the fluorine atoms and steric hindrance from bulky groups attached to the nitrogen atoms.

  • Binding affinity assays and cellular assays are crucial for assessing its biological activity and potential therapeutic applications.

Chemical Reactivity:

  • The compound can participate in various chemical reactions, influenced by its functional groups and structural motifs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator